3-(Methoxy-d3)iodobenzene
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Overview
Description
3-(Methoxy-d3)iodobenzene is a deuterated derivative of iodobenzene, where the methoxy group is substituted with deuterium atoms. This compound is of interest in various fields of research due to its unique isotopic labeling, which can be useful in mechanistic studies and tracing experiments.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 3-(Methoxy-d3)iodobenzene typically involves the iodination of a deuterated methoxybenzene precursor. One common method is the Sandmeyer reaction, where an aniline derivative is diazotized and then treated with potassium iodide to introduce the iodine atom.
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination reactions using deuterated methoxybenzene and iodine in the presence of a suitable catalyst. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 3-(Methoxy-d3)iodobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in reactions such as the Suzuki-Miyaura coupling, Sonogashira coupling, and Heck reaction.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding phenol derivatives.
Reduction Reactions: The iodine atom can be reduced to form deuterated methoxybenzene.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and boronic acid.
Sonogashira Coupling: Palladium catalyst, copper co-catalyst, and terminal alkyne.
Heck Reaction: Palladium catalyst and alkene.
Major Products:
Suzuki-Miyaura Coupling: Formation of biaryl compounds.
Sonogashira Coupling: Formation of alkynylated benzene derivatives.
Heck Reaction: Formation of substituted alkenes.
Scientific Research Applications
3-(Methoxy-d3)iodobenzene has several scientific research applications, including:
Chemistry: Used as a labeled compound in mechanistic studies to trace reaction pathways and intermediates.
Biology: Employed in metabolic studies to track the incorporation and transformation of deuterated compounds in biological systems.
Medicine: Utilized in the development of deuterated drugs to study their pharmacokinetics and metabolic stability.
Industry: Applied in the synthesis of complex organic molecules and materials with specific isotopic labeling for advanced research and development.
Mechanism of Action
The mechanism of action of 3-(Methoxy-d3)iodobenzene in chemical reactions involves the activation of the carbon-iodine bond, which undergoes oxidative addition to transition metal catalysts. This activation facilitates various coupling reactions, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. The deuterium atoms in the methoxy group can also influence reaction kinetics and pathways due to the isotope effect.
Comparison with Similar Compounds
Iodobenzene: The non-deuterated analog of 3-(Methoxy-d3)iodobenzene, commonly used in organic synthesis.
3-Methoxyiodobenzene: The non-deuterated version with similar reactivity but without the isotopic labeling.
Deuterated Benzene Derivatives: Other deuterated compounds with similar applications in tracing and mechanistic studies.
Uniqueness: this compound is unique due to its deuterium labeling, which provides distinct advantages in research applications, such as reduced metabolic rate in biological systems and enhanced sensitivity in spectroscopic analyses.
Properties
IUPAC Name |
1-iodo-3-(trideuteriomethoxy)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7IO/c1-9-7-4-2-3-6(8)5-7/h2-5H,1H3/i1D3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSHBAGGASAJQCH-FIBGUPNXSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=CC(=CC=C1)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7IO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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